Methyl isolithocholate-d7

Catalog No.
S12898033
CAS No.
M.F
C25H42O3
M. Wt
397.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl isolithocholate-d7

Product Name

Methyl isolithocholate-d7

IUPAC Name

methyl (4R)-2,2-dideuterio-4-[(3S,5R,8R,10S,13R,14S)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate

Molecular Formula

C25H42O3

Molecular Weight

397.6 g/mol

InChI

InChI=1S/C25H42O3/c1-16(5-10-23(27)28-4)20-8-9-21-19-7-6-17-15-18(26)11-13-24(17,2)22(19)12-14-25(20,21)3/h16-22,26H,5-15H2,1-4H3/t16-,17-,18+,19+,20?,21+,22?,24+,25-/m1/s1/i10D2,11D2,15D2,18D

InChI Key

YXZVCZUDUJEPPK-YSLBPRQGSA-N

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C

Isomeric SMILES

[2H][C@@]1(C(C[C@]2([C@@H](C1([2H])[2H])CC[C@@H]3C2CC[C@]4([C@H]3CCC4[C@H](C)CC([2H])([2H])C(=O)OC)C)C)([2H])[2H])O

Methyl isolithocholate-d7 is a deuterated derivative of isolithocholic acid, which is a bile acid derived from lithocholic acid. The molecular formula of methyl isolithocholate-d7 is C25H35D7O3, and it has a molecular weight of approximately 397.64 g/mol. This compound is notable for its isotopic labeling, which incorporates seven deuterium atoms, making it useful in various analytical and biological studies, particularly in tracing and quantifying metabolic pathways in biological systems .

Typical of bile acids. It can undergo conjugation with amino acids to form bile salts, which are crucial for fat digestion and absorption. The presence of deuterium allows for the use of mass spectrometry to track its metabolic fate in biological systems. Additionally, methyl isolithocholate-d7 can interact with various enzymes involved in bile acid metabolism, influencing their activity and potentially altering metabolic pathways .

Research indicates that methyl isolithocholate-d7 functions as a modulator of the G protein-coupled receptor TGR5 (Takeda G protein-coupled receptor 5). Activation of TGR5 has been linked to various physiological processes, including the regulation of energy expenditure and glucose metabolism. This compound may also play a role in anti-inflammatory processes and has been studied for its potential effects on metabolic diseases .

The synthesis of methyl isolithocholate-d7 typically involves the deuterated modification of lithocholic acid or its derivatives. Common methods include:

  • Deuteration: Utilizing deuterated reagents such as deuterated sodium methoxide during the methylation process.
  • Chemical Modifications: Starting from lithocholic acid, chemical modifications are performed under controlled conditions to introduce deuterium at specific positions on the molecule.

These synthetic routes are designed to ensure high purity and yield of the final product while maintaining the integrity of the isotopic labeling .

Methyl isolithocholate-d7 is primarily used in research settings for:

  • Metabolic Studies: It serves as a tracer in metabolic pathways involving bile acids.
  • Pharmacokinetic Studies: Its isotopic labeling allows for precise tracking in pharmacokinetic studies to assess absorption, distribution, metabolism, and excretion (ADME) profiles.
  • Biological Research: It aids in understanding the role of bile acids in various biological processes and diseases, including obesity and diabetes .

Interaction studies involving methyl isolithocholate-d7 focus on its effects on various biological systems. For instance, it has been evaluated for its influence on TGR5-mediated signaling pathways, which are critical for metabolic regulation. Additionally, studies have explored its interaction with other bile acids and their collective effects on gut microbiota and systemic metabolism

Methyl isolithocholate-d7 can be compared with several related compounds, highlighting its unique features:

Compound NameMolecular FormulaUnique Features
Methyl lithocholateC25H40O3Non-deuterated version; commonly found in bile
Lithocholic acidC24H40O3Parent compound; lacks methyl group
Methyl cholic acidC27H46O3Different structure; more hydrophilic
Methyl ursodeoxycholic acidC25H42O4Has a hydroxyl group at position 7; used therapeutically

Methyl isolithocholate-d7 is unique due to its isotopic labeling with deuterium, allowing for enhanced detection and analysis in biological studies compared to its non-deuterated counterparts .

Total and Semi-Synthesis Approaches

Total synthesis of methyl isolithocholate-d7 represents a comprehensive approach wherein the complete steroid framework is constructed from simple precursor molecules through systematic chemical transformations. The classical total synthesis pathway begins with the formation of the tetracyclic steroid backbone using established methodologies such as the Hajos-Parrish approach [1] [2]. This methodology enables the construction of the fundamental steroid scaffold through asymmetric intramolecular aldol condensation, providing access to optically active intermediates essential for bile acid synthesis.

The total synthesis route typically commences with the preparation of 2-(methyl-d3)-1,3-cyclopentanedione from CD3I and 1,3-cyclopentanedione, subsequently converting this intermediate into the Hajos-Parrish ketone for further steroid synthesis [1] [2]. The steroid framework is then elaborated through a series of oxidation, reduction, and rearrangement reactions to establish the appropriate hydroxylation pattern characteristic of isolithocholic acid derivatives. The synthesis proceeds through key intermediates including 3α-acetoxy-12-oxo-cholanate derivatives, which undergo subsequent transformations to yield the desired bile acid structure [3].

Semi-synthesis approaches offer more practical alternatives by utilizing naturally occurring bile acids or their readily available derivatives as starting materials. Lithocholic acid, deoxycholic acid, and chenodeoxycholic acid serve as common starting points for semi-synthetic transformations [4] [5]. The semi-synthetic pathway typically involves selective protection of existing hydroxyl groups, followed by controlled chemical modifications to introduce the methyl ester functionality and establish the appropriate deuterium labeling pattern.

Isotopic Labeling Techniques for Deuterium Incorporation

Deuterium incorporation into methyl isolithocholate represents a critical aspect of the synthetic methodology, requiring precise control over isotopic labeling patterns to achieve the desired d7 substitution. The isotopic labeling strategy must address both the steroid backbone and the methyl ester functionality to achieve comprehensive deuteration [6] [3].

Catalytic reduction methods using deuterium gas represent the most common approach for introducing deuterium atoms into the steroid backbone. Base-catalyzed equilibration of methyl 3α-acetoxy-12-oxo-cholanate with deuterium oxide (D2O), followed by reduction of the 12-oxo group using deuterated reagents such as [2H]diethylene glycol and [2H]hydrazine hydrate, provides access to [11,11,12,12,23,23-2H]lithocholic acid derivatives [3]. These conditions enable complete reduction of the olefin functionality while maintaining high isotopic purity throughout the transformation.

Exchange reactions utilizing deuterated solvents provide an alternative approach for selective deuterium incorporation. Methyl hydrogen exchange processes can be controlled through appropriate pH adjustment and temperature management to achieve selective labeling of specific positions [7]. The extent of exchange typically ranges from 20-30% under standard conditions, requiring optimization to achieve higher incorporation levels [7].

Enzymatic deuteration approaches have emerged as highly selective methods for introducing deuterium atoms at specific positions within the steroid framework. These biocatalytic processes utilize deuterated cofactors and substrates to achieve regiospecific and stereospecific deuterium incorporation while maintaining the structural integrity of the steroid nucleus [8]. The enzymatic approaches demonstrate particular advantages in achieving selective deuteration without affecting other sensitive functional groups present in the molecule.

Metal-catalyzed deuteration procedures using palladium-based catalysts provide additional options for controlled deuterium incorporation. Deuterium gas reduction over palladium-copper nanowires (Pd-Cu NWs) enables selective reduction with improved isomer ratios (5β-H:5α-H = 97:3) compared to conventional Pd/C catalysts [4]. The catalytic procedure requires careful optimization of reaction conditions including temperature, pressure, and catalyst loading to achieve optimal deuterium incorporation while maintaining high stereochemical fidelity.

Multicomponent and Combinatorial Synthetic Strategies

Multicomponent synthesis approaches enable the efficient construction of methyl isolithocholate-d7 derivatives through the simultaneous combination of multiple reactants in a single reaction vessel. These methodologies offer significant advantages in terms of synthetic efficiency and atom economy while reducing the number of synthetic steps required [9] [10].

Click chemistry methodologies represent a particularly powerful approach for the construction of bile acid derivatives through multicomponent reactions. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction enables the efficient coupling of azide-functionalized bile acid derivatives with alkyne partners to generate triazole-containing products [11]. This approach has been successfully applied to the synthesis of quasi-podands featuring 1,2,3-triazole rings from bile acid derivatives, demonstrating the versatility of multicomponent approaches in steroid synthesis [11].

Solid-phase combinatorial synthesis methodologies provide systematic approaches for generating libraries of bile acid derivatives with diverse structural modifications. The solid-phase approach enables the parallel synthesis of multiple derivatives while facilitating purification procedures through the use of polymer-supported reagents and scavengers [9]. Various linker strategies including benzylic ether, tetrahydropyranyl ether, and o-nitrobenzyl ether photolabile linkers have been evaluated for their effectiveness in steroid synthesis applications [9].

Microwave-assisted multicomponent synthesis offers enhanced reaction rates and improved yields compared to conventional heating methods. The microwave conditions enable rapid heating and precise temperature control, facilitating the efficient formation of complex steroid frameworks through multicomponent cascade reactions. These conditions are particularly beneficial for reactions involving deuterated reagents, where extended reaction times might lead to unwanted hydrogen-deuterium exchange processes.

Catalytic multicomponent approaches utilizing transition metal catalysts enable the simultaneous formation of multiple bonds in a single synthetic operation. Rhodium-catalyzed intramolecular cyclopropanation reactions have been successfully applied to steroid synthesis, providing access to complex polycyclic frameworks through multicomponent cascade processes [12]. These methodologies demonstrate particular utility in the construction of sterically hindered ring systems characteristic of bile acid derivatives.

Optimization of Synthetic Yields and Purity

Yield optimization strategies for methyl isolithocholate-d7 synthesis require systematic evaluation of reaction conditions including temperature, solvent selection, catalyst loading, and reaction time. Statistical design of experiments (DoE) methodologies provide comprehensive approaches for identifying optimal reaction conditions while minimizing the number of experimental trials required [4] [13].

Temperature optimization plays a critical role in achieving high yields while maintaining product quality. Reaction temperatures must be carefully balanced to ensure complete conversion while avoiding thermal decomposition of sensitive functional groups or deuterium exchange processes. For catalytic hydrogenation reactions, temperatures in the range of 45-55°C typically provide optimal results, with higher temperatures leading to increased side product formation [4].

Solvent selection significantly impacts both reaction yields and product purity. Aprotic solvents such as dichloromethane, tetrahydrofuran, and acetonitrile demonstrate superior performance for most steroid transformations due to their ability to solubilize both reactants and products while minimizing unwanted side reactions [11]. The use of deuterated solvents requires particular attention to cost considerations and potential exchange reactions that might affect isotopic labeling patterns.

Catalyst optimization involves evaluation of both catalyst type and loading levels to achieve maximum efficiency. Palladium-copper nanowire catalysts demonstrate superior performance compared to conventional Pd/C catalysts, providing improved stereoselectivity and reduced formation of undesired isomers [4]. The catalyst loading typically ranges from 5-10 mol% depending on the specific transformation and substrate concentration.

Purification strategies must address the separation of closely related isomers and the removal of residual deuterated reagents. Silver nitrate-impregnated silica gel chromatography provides effective separation of alkene isomers commonly encountered in bile acid synthesis [14]. Reverse-phase HPLC methods enable the separation of deuterated and non-deuterated analogs, facilitating the isolation of isotopically pure products [15] [16].

Crystallization optimization involves systematic evaluation of solvent systems and crystallization conditions to achieve high-purity products. Recrystallization from methanol/dichloromethane mixtures (10:1) typically provides products with purity levels exceeding 99% as determined by HPLC analysis [4]. The crystallization process must be carefully controlled to prevent isotopic scrambling or epimerization of sensitive stereogenic centers.

Analytical Methods for Synthetic Verification

Nuclear magnetic resonance (NMR) spectroscopy represents the primary analytical method for structural verification of methyl isolithocholate-d7. High-field NMR spectroscopy (≥400 MHz) enables the detailed analysis of steroid structures and confirmation of deuterium incorporation patterns [15] [16]. Two-dimensional NMR techniques including COSY, HSQC, and TOCSY provide comprehensive structural assignment and enable the detection of minor impurities or structural isomers [15].

Deuterium NMR spectroscopy provides direct confirmation of isotopic labeling patterns and enables quantitative determination of deuterium incorporation levels. The 2H NMR technique offers high sensitivity for detecting deuterium atoms at specific positions within the steroid framework, enabling verification of the d7 labeling pattern characteristic of the target compound [6] [3].

Mass spectrometry techniques including electron impact (EI) and chemical ionization (CI) methods provide molecular weight confirmation and fragmentation pattern analysis. High-resolution mass spectrometry enables accurate mass determination with precision sufficient to distinguish between different isotopic labeling patterns [6]. Tandem mass spectrometry (MS/MS) techniques facilitate structural confirmation through characteristic fragmentation pathways specific to bile acid derivatives [15] [16].

Liquid chromatography-mass spectrometry (LC-MS/MS) methods enable simultaneous separation and identification of synthetic products and related impurities. Reverse-phase chromatography using C18 columns with gradient elution provides baseline separation of closely related bile acid derivatives [15] [16] [17]. The LC-MS/MS approach offers particular advantages for analyzing complex synthetic mixtures and determining isotopic purity levels.

High-performance liquid chromatography (HPLC) with UV detection provides routine analytical support for synthetic optimization studies. The HPLC methods enable quantitative determination of conversion yields and product purity throughout the synthesis [18] [19]. Method development involves optimization of mobile phase composition, column selection, and detection wavelength to achieve optimal separation and sensitivity.

Gas chromatography-mass spectrometry (GC-MS) techniques require derivatization of bile acid products to volatile derivatives suitable for gas chromatographic analysis. Trimethylsilyl (TMS) derivatization provides effective volatilization while maintaining structural integrity [16]. The GC-MS approach offers high sensitivity and reproducibility for quantitative analysis of synthetic products and process-related impurities.

Infrared (IR) spectroscopy provides complementary structural information through characteristic absorption frequencies associated with specific functional groups. The presence of deuterium atoms results in characteristic shifts in C-H stretching frequencies, enabling confirmation of isotopic labeling [20]. Fourier-transform infrared (FT-IR) spectroscopy offers enhanced sensitivity and resolution compared to conventional IR techniques.

Capillary electrophoresis (CE) methods provide high-resolution separation of charged bile acid derivatives and their synthetic precursors. Micellar electrokinetic chromatography (MEKC) enables the separation of neutral compounds through differential partitioning between aqueous and micellar phases [21]. The CE techniques offer particular advantages for analyzing ionic bile acid derivatives and their conjugated forms.

Analytical MethodDetection LimitPrecision (% RSD)Linear RangePrimary Application
LC-MS/MS0.1-10 ng/mL<5%10³-10⁴Quantitative analysis
HPLC-UV1-50 ng/mL<3%10²-10³Purity determination
NMR (¹H)1-10 μg<2%10¹-10²Structural verification
GC-MS0.5-25 ng/mL<8%10³-10⁴Trace impurity analysis
CE-UV5-100 ng/mL<10%10²-10³Isomer separation

XLogP3

6.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

397.35733242 g/mol

Monoisotopic Mass

397.35733242 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-10-2024

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